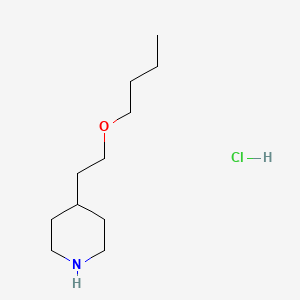

4-(2-Butoxyethyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-(2-butoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-2-3-9-13-10-6-11-4-7-12-8-5-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBGSHNEBGGTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-64-2 | |

| Record name | Piperidine, 4-(2-butoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextualization Within Piperidine Alkaloid Chemistry Research

Piperidine (B6355638) alkaloids represent a diverse class of natural products characterized by the piperidine ring system. bath.ac.uknih.gov These compounds are found in various plants and animals and exhibit a wide range of biological activities. bath.ac.uknih.gov The study of naturally occurring piperidine alkaloids has provided inspiration for the design and synthesis of novel derivatives with potential therapeutic applications. encyclopedia.pub

The research into synthetic piperidine derivatives like 4-(2-Butoxyethyl)piperidine (B1616077) hydrochloride is a direct extension of this long-standing interest in piperidine alkaloids. By systematically modifying the substituents on the piperidine ring, chemists can explore structure-activity relationships and develop compounds with optimized pharmacological profiles. The introduction of a 2-butoxyethyl group at the 4-position of the piperidine ring, as seen in the title compound, adds a flexible, lipophilic side chain that can influence the molecule's interaction with biological targets.

Significance in Synthetic Organic Chemistry Methodologies

The synthesis of 4-(2-Butoxyethyl)piperidine (B1616077) hydrochloride showcases several important methodologies in modern organic chemistry. While specific research detailing the synthesis of this exact compound is not extensively published, its structure suggests plausible and well-established synthetic routes.

One likely approach involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor, 4-(2-butoxyethyl)pyridine. The reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) is a fundamental transformation in heterocyclic chemistry. nih.govasianpubs.orgnih.govresearchgate.net This method often employs heterogeneous catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere. asianpubs.orgnih.govresearchgate.net The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. asianpubs.org

Another viable synthetic strategy is the Williamson ether synthesis. francis-press.commasterorganicchemistry.comwikipedia.orgkhanacademy.org This method would involve the reaction of 4-(2-hydroxyethyl)piperidine with a butyl halide (e.g., 1-bromobutane) in the presence of a strong base to form the butoxyethyl ether linkage. The subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt. This classical method remains a widely used and versatile approach for the formation of ether bonds. francis-press.commasterorganicchemistry.comwikipedia.org

The table below outlines the key reactants and reaction types for these plausible synthetic routes.

| Route | Starting Material 1 | Starting Material 2 | Reaction Type |

| A | 4-(2-Butoxyethyl)pyridine | Hydrogen (H₂) | Catalytic Hydrogenation |

| B | 4-(2-Hydroxyethyl)piperidine | 1-Bromobutane | Williamson Ether Synthesis |

These synthetic methodologies are not only crucial for the laboratory-scale preparation of 4-(2-Butoxyethyl)piperidine hydrochloride but are also scalable for potential industrial applications. The choice of a particular synthetic route would depend on factors such as the availability of starting materials, cost-effectiveness, and desired purity of the final product.

Current Research Trajectories and Future Directions

Novel Synthetic Routes and Optimization Studies

The synthesis of this compound can be approached through various innovative routes that offer high efficiency, control, and scalability. These methods often focus on constructing the piperidine core or modifying a pre-existing ring system through advanced chemical transformations.

Enantioselective and Diastereoselective Synthesis Approaches

The target molecule, 4-(2-Butoxyethyl)piperidine, is achiral. Therefore, enantioselective synthesis is not directly required for its preparation. However, these methodologies are crucial for creating more complex derivatives that may feature stereocenters on the piperidine ring or its substituents.

Should a chiral analogue be desired, several powerful strategies could be adapted. One-pot, multi-component reactions are capable of constructing highly substituted piperidine rings with excellent control over stereochemistry. For instance, a four-component reaction can yield piperidines with five contiguous stereocenters controlled in both a relative and absolute sense. acs.org Other advanced methods include the gold-catalyzed cyclization of homopropargylic amines, which provides a flexible and diastereoselective approach to substituted piperidin-4-ols, key intermediates that can be further functionalized. nih.gov While the final 4-(2-Butoxyethyl)piperidine product is achiral, the use of such stereoselective methods would be indispensable for building a library of related, optically active compounds.

Catalytic Transformations in Synthesis Pathways

Catalytic methods are central to the efficient synthesis of piperidine derivatives. The most direct and industrially viable route to 4-(2-Butoxyethyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 4-(2-butoxyethyl)pyridine. This transformation involves the reduction of the pyridine (B92270) ring to a piperidine ring. A variety of heterogeneous and homogeneous catalysts are effective for this purpose.

Commonly used catalysts include platinum group metals such as rhodium, platinum, and ruthenium. asianpubs.orgacs.org For example, rhodium on carbon (Rh/C) is a well-established catalyst for the hydrogenation of substituted pyridines under mild conditions. acs.orgorganic-chemistry.org Platinum dioxide (PtO₂), also known as Adams' catalyst, is effective for hydrogenating pyridines in an acidic solvent like glacial acetic acid, which is particularly relevant as the final product is a hydrochloride salt. asianpubs.org Recent advances have identified rhodium oxide (Rh₂O₃) as a highly active catalyst for reducing a wide array of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also emerged as a highly efficient method, capable of achieving quantitative conversion with high current efficiency. nih.govacs.org

Beyond hydrogenation, radical-mediated cyclization using a cobalt(II) catalyst represents a novel approach for forming the piperidine ring from linear amino-aldehydes. nih.gov

Table 1: Comparison of Catalytic Systems for Pyridine Ring Hydrogenation

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Platinum Dioxide (PtO₂) | H₂ (50-70 bar), Acetic Acid, RT | Mild temperature; directly compatible with acid. | Requires pressure; solvent can be corrosive. | asianpubs.org |

| Rhodium on Carbon (Rh/C) | H₂ (low to moderate pressure), various solvents | High activity; widely used and reliable. | Can be expensive; catalyst poisoning is possible. | acs.orgorganic-chemistry.org |

| Rhodium Oxide (Rh₂O₃) | H₂ (5 bar), TFE, 40 °C | Mild conditions; tolerates many functional groups. | Catalyst cost. | rsc.org |

| Electrocatalytic (Rh/KB) | AEM electrolyzer, water or MTBE | High efficiency; avoids high-pressure H₂ gas. | Requires specialized electrochemical setup. | nih.govacs.org |

Flow Chemistry and Continuous Synthesis Development

Flow chemistry offers significant advantages for the synthesis of piperidine derivatives, including enhanced safety, improved heat and mass transfer, and potential for automated, scalable production.

A continuous flow protocol for the synthesis of certain functionalized piperidines has been developed using Grignard reagents, achieving high yields and diastereoselectivities within minutes. organic-chemistry.orgacs.org Another advanced application is the use of electrochemical flow microreactors for the electroreductive cyclization of imines with dihaloalkanes to produce piperidines. nih.govresearchgate.net This method is considered a green approach as it can eliminate the need for toxic or expensive chemical reagents. nih.gov For the synthesis of 4-(2-Butoxyethyl)piperidine, a continuous hydrogenation process could be implemented where a solution of the 4-(2-butoxyethyl)pyridine precursor is passed through a heated tube packed with a solid-supported catalyst (e.g., Pd/C or Rh/C) under a stream of hydrogen. This would allow for safe, efficient, and scalable production of the target compound.

Precursor Analysis and Starting Material Diversification

Pathway A: Pyridine Functionalization and Reduction. This "pyridine-first" approach starts with a simple, commercially available pyridine derivative. A plausible route begins with 4-methylpyridine (B42270) (γ-picoline), which can be converted to 4-pyridineethanol (B1362647) (4-(2-hydroxyethyl)pyridine). The hydroxyl group is then etherified using a butyl halide (e.g., butyl bromide) under Williamson ether synthesis conditions to yield 4-(2-butoxyethyl)pyridine. The final step is the catalytic hydrogenation of the pyridine ring. asianpubs.orgrsc.org

Pathway B: Piperidine Alkylation. This "piperidine-first" approach begins with a pre-formed piperidine ring. A key intermediate is 4-(2-hydroxyethyl)piperidine, which is commercially available. The synthesis then involves a straightforward etherification of the primary alcohol with a butyl halide. This route is highly convergent and allows for easy diversification; by simply varying the alkylating agent, a wide range of analogues can be produced.

Pathway C: Piperidone-Based Synthesis. 4-Piperidones are versatile intermediates in the synthesis of 4-substituted piperidines. dtic.milgoogleapis.com The synthesis could start from an N-protected 4-piperidone. A Wittig or Horner-Wadsworth-Emmons reaction could be used to introduce a two-carbon chain at the 4-position (e.g., an ethoxycarbonylmethyl group). Subsequent reduction of the double bond and the ester, followed by etherification and deprotection, would yield the final product. This strategy has been used to prepare analogous 4-(2-aminoethyl)piperidine derivatives. nih.gov

Table 2: Analysis of Potential Synthetic Precursors and Pathways

| Pathway | Key Precursor(s) | Key Transformation(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| A | 4-Methylpyridine | Functionalization, Etherification, Hydrogenation | Utilizes inexpensive starting materials. | Longer synthetic sequence. |

| B | 4-(2-Hydroxyethyl)piperidine | Williamson Ether Synthesis | Highly convergent; excellent for diversification. | The precursor may be more expensive. |

| C | N-Protected-4-piperidone | Wittig/HWE, Reduction, Etherification | Highly versatile for various 4-substituents. | Multi-step; requires protection/deprotection. |

Green Chemistry Principles in Synthetic Design

Integrating green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. researchgate.netunibo.it Key areas of focus include the use of safer solvents, maximizing atom economy, and employing catalytic rather than stoichiometric reagents.

Solvent-Free and Reduced Solvent Methodologies

Efforts to reduce solvent use are a cornerstone of green chemistry. Several strategies for piperidine synthesis can be adapted to minimize or eliminate organic solvents.

Aqueous Synthesis: Catalytic hydrogenation of pyridines has been successfully performed in water. organic-chemistry.org A mild, complete hydrogenation of pyridines using a heterogeneous 10% Rh/C catalyst can be achieved at 80 °C in water, offering a significantly greener alternative to traditional organic solvents. organic-chemistry.org

Solvent-Free Reactions: Multicomponent reactions (MCRs) for the synthesis of highly functionalized piperidines can sometimes be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.govajchem-a.com This approach not only eliminates solvent waste but can also lead to higher yields and shorter reaction times. organic-chemistry.org

Electrosynthesis in Flow Reactors: As mentioned, electrosynthesis can obviate the need for chemical oxidants or reductants, and when performed in a flow microreactor, it represents an efficient and green method for constructing the piperidine ring. nih.gov

For the synthesis of 4-(2-Butoxyethyl)piperidine, applying these principles could involve performing the catalytic hydrogenation of the pyridine precursor in water or developing a solvent-free etherification step for the 4-(2-hydroxyethyl)piperidine intermediate, potentially using phase-transfer catalysis.

Atom Economy and Process Efficiency Enhancements

Atom Economy in the Synthesis of 4-(2-Butoxyethyl)piperidine

Atom economy, a concept central to green chemistry, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Traditional synthetic routes for substituted piperidines often involve multi-step processes that may utilize protecting groups and stoichiometric reagents, leading to poor atom economy. nih.gov

For instance, a common approach to synthesizing 4-substituted piperidines involves the alkylation of a piperidine precursor. A hypothetical synthesis of 4-(2-butoxyethyl)piperidine could involve the reaction of 4-(2-hydroxyethyl)piperidine with a butylating agent. If sodium hydride and butyl bromide are used, significant atomic waste is generated in the form of sodium bromide and dihydrogen gas.

An alternative with potentially higher atom economy is the direct catalytic hydrogenation of a corresponding pyridine derivative. eventsair.com This approach, if feasible for the specific substitution pattern, can be highly atom-economical as it primarily involves the addition of hydrogen atoms. rsc.org

Catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions represent a significant advancement in improving atom economy for N-alkylation. researchgate.net This methodology allows for the coupling of an amine (like piperidine) with an alcohol (like 2-butoxyethanol), where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine. The only byproduct in this ideal catalytic cycle is water, leading to a very high atom economy.

Process Efficiency Enhancements

One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency. organic-chemistry.org This reduces solvent usage, minimizes product loss during transfers and purifications, and saves time and energy. For example, a one-pot synthesis could involve the formation of the piperidine ring followed directly by the alkylation of the 4-position.

The use of heterogeneous catalysts can also enhance process efficiency. These catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling, which reduces costs and waste. nih.gov For the hydrogenation of a pyridine precursor to a piperidine, catalysts like rhodium on carbon (Rh/C) have been shown to be effective. organic-chemistry.org

Furthermore, the adoption of flow chemistry offers substantial advantages over traditional batch processing. organic-chemistry.org Flow reactors provide superior control over reaction parameters such as temperature and pressure, leading to higher yields and selectivities. The increased surface-area-to-volume ratio in flow systems enhances heat and mass transfer, allowing for safer handling of exothermic reactions and potentially hazardous reagents. youtube.com This technology is also highly scalable, making it suitable for industrial production.

The table below summarizes a comparative analysis of different potential synthetic strategies for 4-(2-butoxyethyl)piperidine, highlighting key metrics related to atom economy and process efficiency.

| Synthetic Strategy | Reactants | Key Reagents/Catalysts | Primary Byproducts | Theoretical Atom Economy | Process Efficiency Considerations |

| Classical Alkylation | 4-(2-hydroxyethyl)piperidine, Butyl bromide | Sodium hydride | Sodium bromide, Dihydrogen | Low | Multi-step, use of stoichiometric and hazardous reagents, purification challenges. |

| Catalytic Hydrogenation | 4-(2-Butoxyethyl)pyridine | H₂, Heterogeneous catalyst (e.g., Rh/C) | Minimal (if any) | Very High | High pressure/temperature may be needed, potential for catalyst poisoning. eventsair.com |

| Borrowing Hydrogen | Piperidine, 2-Butoxyethanol | Iridium or Ruthenium catalyst | Water | High | Catalytic process, reduced waste, but may require specialized catalysts. researchgate.net |

| Reductive Amination | 4-Piperidineacetaldehyde, Butylamine | Reducing agent (e.g., NaBH(OAc)₃) | Acetic acid, Sodium salts | Moderate | Mild conditions, but uses stoichiometric reducing agents leading to waste. researchgate.net |

By focusing on catalytic methods, one-pot procedures, and modern technologies like flow chemistry, the synthesis of this compound can be significantly optimized to meet the increasing demands for greener and more efficient chemical manufacturing. researchgate.netmdpi.com

Reaction Pathway Elucidation and Kinetic Studies

The formation of the 4-(2-butoxyethyl)piperidine core can be conceptualized through several synthetic routes, primarily involving the construction of the piperidine ring or the elaboration of a pre-existing piperidine scaffold. Mechanistic understanding of these pathways is crucial for optimizing reaction conditions and achieving desired product yields and purity.

A plausible synthetic approach involves the reductive amination of a precursor diketone or keto-aldehyde with an appropriate amine, followed by cyclization. The reaction pathway for such transformations is generally understood to proceed through the formation of an iminium ion intermediate. Kinetic studies of similar piperidine syntheses often reveal that the rate-determining step can vary depending on the specific substrates and reaction conditions, such as pH and temperature. For instance, the initial formation of the imine or the subsequent cyclization and reduction steps can be rate-limiting.

Investigation of Intermediate Species

The identification and characterization of intermediate species are paramount in elucidating reaction mechanisms. In the synthesis of substituted piperidines, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools. For the formation of 4-(2-butoxyethyl)piperidine, key intermediates would likely include open-chain amino-carbonyl compounds and partially cyclized species.

For example, in a potential synthesis involving the cyclization of an amino-aldehyde, the initial acyclic imine or enamine tautomer can be considered a critical intermediate. The subsequent intramolecular cyclization would lead to a hydroxylated piperidine intermediate, which upon dehydration and reduction would yield the final product. The presence and stability of these intermediates can be inferred through trapping experiments or by using advanced spectroscopic methods under controlled conditions.

Transition State Analysis

Transition state analysis provides insight into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For the cyclization step in piperidine synthesis, computational methods such as Density Functional Theory (DFT) are often employed to model the transition state structures. These calculations can help rationalize the observed stereochemical outcomes and the effects of substituents on the reaction rate.

In the context of this compound, the transition state for the key ring-forming step would likely involve a chair-like conformation to minimize steric interactions. The orientation of the butoxyethyl substituent in the transition state would play a crucial role in determining the stereochemistry of the final product.

Stereochemical Outcomes of Reactions

The stereochemistry of the piperidine ring is a critical aspect of its biological activity and material properties. Reactions leading to the formation of 4-(2-butoxyethyl)piperidine can potentially generate stereoisomers, and controlling the stereochemical outcome is a significant challenge in organic synthesis.

The relative stereochemistry of substituents on the piperidine ring is often dictated by thermodynamic and kinetic factors during the cyclization process. For instance, in a reductive amination approach, the stereoselectivity of the reduction of the cyclic iminium ion intermediate will determine the final stereochemistry. The use of stereoselective reducing agents or chiral catalysts can be employed to favor the formation of a specific stereoisomer. The principles of asymmetric induction, using chiral auxiliaries or catalysts, are central to achieving high enantiomeric excess in the synthesis of chiral piperidine derivatives. researchgate.net

Catalysis and Ligand Effects on Reactivity

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of piperidines can be significantly influenced by the choice of catalyst. For instance, transition metal catalysts, such as those based on palladium, rhodium, or copper, are widely used for C-C and C-N bond-forming reactions that can be employed in the synthesis of substituted piperidines. pitt.edu

The reactivity and selectivity of these metal catalysts are often modulated by the ligands coordinated to the metal center. Ligands can influence the steric and electronic environment around the metal, thereby controlling the outcome of the reaction. For example, in a cross-coupling reaction to introduce the butoxyethyl side chain onto a pre-functionalized piperidine ring, the choice of phosphine (B1218219) ligand can have a profound impact on the reaction efficiency and selectivity. pitt.edu Homogeneous catalysis using transition metals is a common method for forming chemical bonds in an enantioselective and regioselective manner, where the ancillary ligand is crucial in determining the desired stereochemical outcome. pitt.edu

Photochemical and Electrochemical Reactivity Investigations

The study of photochemical and electrochemical reactions of piperidine derivatives opens up new avenues for their synthesis and functionalization. Photochemical reactions, initiated by the absorption of light, can lead to unique transformations that are not accessible through thermal methods. For instance, photochemical cyclizations or rearrangements could potentially be employed in the synthesis of the piperidine core.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. researchgate.net For 4-(2-Butoxyethyl)piperidine (B1616077) hydrochloride, these calculations would reveal key electronic properties that govern its stability, reactivity, and intermolecular interactions.

The primary outputs of such calculations include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a larger gap generally implies higher stability. chemjournal.kz In similar piperidine (B6355638) derivatives, the HOMO is typically localized around the nitrogen atom, reflecting its electron-donating capability, while the LUMO distribution indicates regions susceptible to nucleophilic attack.

Another key property is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. bookpi.org For the protonated form of 4-(2-Butoxyethyl)piperidine, the MEP would show a strongly positive potential around the ammonium (B1175870) group (-NH2+-) and the acidic proton, highlighting this area as a site for electrophilic interactions. Conversely, the oxygen atom of the butoxy group would exhibit a region of negative potential, indicating its role as a hydrogen bond acceptor. chemjournal.kzekb.eg These charge characteristics are crucial for predicting solubility in polar solvents. ekb.eg

Table 1: Predicted Electronic Properties of 4-(2-Butoxyethyl)piperidine based on Analog Studies This table presents hypothetical data based on typical values found in computational studies of similar N-alkyl piperidines and ethers.

| Property | Predicted Value / Characteristic | Methodology | Significance |

|---|---|---|---|

| HOMO Energy | Relatively low (due to protonation) | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates energy required to remove an electron; lower value suggests higher ionization potential. |

| LUMO Energy | Relatively high | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates energy released when adding an electron; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Large | DFT | Correlates with high chemical stability and low reactivity. chemjournal.kz |

| Dipole Moment (μ) | High | DFT | Suggests high polarity and good solubility in polar solvents like water. ekb.eg |

| MEP - Positive Region | Localized on the ammonium proton (-NH2+-) | DFT | Identifies the primary site for nucleophilic attack or hydrogen bond donation. bookpi.org |

| MEP - Negative Region | Localized on the ether oxygen atom | DFT | Identifies the primary site for electrophilic attack or hydrogen bond acceptance. chemjournal.kz |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of both the piperidine ring and the butoxyethyl side chain means that 4-(2-Butoxyethyl)piperidine hydrochloride can adopt multiple conformations. Understanding these spatial arrangements is crucial as they influence the molecule's physical properties and interaction potential.

Conformational Analysis of the piperidine ring is a well-studied area. Like cyclohexane, the piperidine ring predominantly exists in a low-energy chair conformation . acs.org However, other higher-energy conformations like the boat and twist-boat are also possible and can be part of the conformational equilibrium. mdpi.comnih.gov The presence of the large 2-butoxyethyl substituent at the C4 position is expected to strongly favor an equatorial orientation to minimize steric hindrance (1,3-diaxial interactions). Computational studies on substituted piperidines have shown that the energy difference between equatorial and axial conformers can be significant. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time in a simulated environment, such as in a solvent. researchgate.net An MD simulation would reveal the flexibility of the butoxyethyl side chain, which can adopt various gauche and anti conformations around its C-C and C-O bonds. mdpi.comresearchgate.netnih.gov These simulations can quantify parameters like the root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area to understand interactions with the surrounding medium. researchgate.net For the hydrochloride salt in an aqueous solution, MD simulations would also model the hydration shell around the charged ammonium group and the polar ether oxygen, providing insights into its solvation dynamics. mdpi.com

Reaction Mechanism Prediction and Validation via Computational Methods

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally. rsc.orggrnjournal.usmdpi.com The synthesis of 4-(2-Butoxyethyl)piperidine typically involves the N-alkylation of piperidine or the functionalization of a pre-existing piperidine derivative.

A plausible synthetic route is the N-alkylation of 4-(2-butoxyethyl)piperidine (the free base) or a related precursor. However, focusing on the construction of the C-C bond, a key step could be the alkylation of a piperidine-derived intermediate. Computational methods, particularly DFT, can be used to model the transition states of such reactions. For instance, in the alkylation of piperidine at the 3-position, calculations can determine the energy barriers for the formation of different intermediates, such as an enamide anion, providing a theoretical basis for observed regioselectivity. odu.edu

Another example is the functionalization of N-alkyl piperidines via iminium ion formation. acs.org DFT calculations have been used to analyze the transition states for the elimination of endo-cyclic vs. exo-cyclic α-C–H bonds, successfully explaining the observed selectivity of the reaction. acs.org A similar approach could be applied to predict the outcomes of reactions involving the 4-(2-Butoxyethyl)piperidine scaffold, guiding synthetic efforts by identifying the most energetically favorable pathways.

Structure-Activity Relationship (SAR) Studies in Chemical Space (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between a molecule's structural or computed properties (descriptors) and a specific activity or property. nih.gov While often used in drug discovery, QSAR can also be applied to predict chemical and physical properties.

For this compound and its analogs, a QSAR model could be developed to predict properties like solubility, lipophilicity (logP), or chromatographic retention time. The model would use a set of calculated molecular descriptors for a series of related compounds. These descriptors can be categorized as:

Topological: Describing atomic connectivity.

Spatial: Related to the 3D shape of the molecule, such as molecular shadow areas. nih.gov

Thermodynamic: Such as the calculated heat of formation. nih.gov

Electronic: Including partial atomic charges or surface area contributions (e.g., partial negative surface area). nih.gov

By correlating these descriptors with experimentally measured properties, a statistically significant model can be generated. This model could then predict the properties of new, unsynthesized derivatives, allowing for the in silico screening of compounds with desired physicochemical characteristics.

Computational Design of Derivatives and Analogs

The insights gained from quantum chemical calculations and conformational analysis can be leveraged for the rational design of new derivatives and analogs of 4-(2-Butoxyethyl)piperidine with tailored chemical properties. enamine.netpharmaceutical-business-review.com

For example, if the goal is to modify the compound's lipophilicity, computational tools can predict how changes to the alkyl chain length (e.g., replacing butoxy with ethoxy or hexoxy) would affect the calculated logP. Similarly, to alter the basicity (pKa) of the piperidine nitrogen, one could computationally screen the effects of introducing electron-withdrawing or electron-donating groups at various positions on the ring. The impact of these substitutions on the molecule's electronic structure and MEP would be calculated to predict the resulting change in pKa.

This in silico design process allows for the rapid evaluation of a large virtual library of potential derivatives. researchgate.net By predicting key properties computationally, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources. This approach facilitates the creation of novel piperidine analogs with fine-tuned properties for specific chemical applications. enamine.net

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, is the cornerstone for determining the covalent framework of organic molecules. For 4-(2-Butoxyethyl)piperidine (B1616077) hydrochloride, NMR would provide precise information on the proton and carbon environments, confirming the connectivity of the butoxyethyl substituent at the C4 position of the piperidine (B6355638) ring.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the piperidine ring, the ethyl linker, and the butyl group. The protons on the carbons adjacent to the nitrogen (C2 and C6) would likely appear as broad multiplets due to the presence of the hydrochloride salt and potential conformational dynamics. The protons on the butoxy group would show characteristic patterns: a triplet for the terminal methyl group, and multiplets for the three methylene (B1212753) groups.

The ¹³C NMR spectrum would complement this by showing a specific signal for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbons of the piperidine ring would appear in the aliphatic region, with those closer to the nitrogen atom being deshielded.

Two-dimensional NMR techniques would be crucial for definitive assignments. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks, confirming the connectivity within the piperidine ring and the butoxyethyl side chain. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-Butoxyethyl)piperidine Hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine H2, H6 (axial & equatorial) | 2.8 - 3.2 | m |

| Piperidine H3, H5 (axial & equatorial) | 1.6 - 2.0 | m |

| Piperidine H4 | 1.4 - 1.7 | m |

| -CH₂-CH₂-O- | 3.5 - 3.7 | t |

| -CH₂-O-CH₂- | 3.4 - 3.6 | t |

| -O-CH₂-CH₂-CH₂-CH₃ | 3.3 - 3.5 | t |

| -O-CH₂-CH₂-CH₂-CH₃ | 1.5 - 1.7 | m |

| -O-CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.5 | m |

| -CH₂-CH₂-CH₃ | 0.8 - 1.0 | t |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Piperidine C2, C6 | 45 - 50 |

| Piperidine C3, C5 | 30 - 35 |

| Piperidine C4 | 35 - 40 |

| -CH₂-CH₂-O- | 68 - 72 |

| -CH₂-O-CH₂- | 65 - 70 |

| -O-CH₂-CH₂-CH₂-CH₃ | 70 - 75 |

| -O-CH₂-CH₂-CH₂-CH₃ | 30 - 35 |

| -O-CH₂-CH₂-CH₂-CH₃ | 18 - 22 |

| -CH₂-CH₂-CH₃ | 12 - 15 |

Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for Mechanistic Studies

Advanced mass spectrometry (MS) techniques are invaluable for determining the molecular weight and elemental composition of a compound, as well as for probing its fragmentation pathways. For this compound, electrospray ionization (ESI) would likely be the method of choice, as it is a soft ionization technique suitable for polar and salt-like compounds. The high-resolution mass spectrum would provide the exact mass of the protonated molecule, [M+H]⁺, allowing for the confirmation of its elemental formula.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion would be expected to yield characteristic fragment ions. Common fragmentation pathways for piperidine derivatives include cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the side chain. chemicalbook.comnih.gov The fragmentation pattern would provide further confirmation of the compound's structure. For instance, the loss of the butoxy group or cleavage of the ethyl linker would result in specific fragment ions that could be rationalized.

Ion mobility mass spectrometry could provide additional structural information by separating ions based on their size and shape. This could be particularly useful for distinguishing between different conformers of the molecule in the gas phase.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles for this compound. researchgate.net

A single-crystal X-ray diffraction study would reveal the conformation of the piperidine ring, which typically adopts a chair conformation. It would also show the orientation of the butoxyethyl substituent relative to the ring. The crystal structure would further detail the intermolecular interactions, such as hydrogen bonding between the piperidinium (B107235) proton and the chloride anion, as well as other non-covalent interactions that dictate the crystal packing. This information is crucial for understanding the solid-state properties of the compound. For many piperidinium hydrochlorides, the crystal structure is stabilized by a network of hydrogen bonds involving the N-H group and the chloride anion. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching of the piperidinium ion, C-H stretching of the aliphatic groups, C-O stretching of the ether linkage, and C-N stretching of the piperidine ring. The presence of the hydrochloride salt would influence the position and shape of the N-H stretching band, typically appearing as a broad absorption at lower wavenumbers compared to a free amine.

Raman spectroscopy would provide complementary information. While C-O and C-N stretching vibrations are often weak in the Raman spectrum, the C-H and C-C stretching vibrations of the aliphatic framework would be prominent. The combination of IR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of the molecule, useful for identification and quality control. These techniques can also be used to monitor chemical reactions involving the compound by observing the appearance or disappearance of characteristic vibrational bands.

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (salt) | 2400 - 2700 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch (ether) | 1080 - 1150 | Strong |

| C-N Stretch | 1150 - 1250 | Medium |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution on the piperidine ring or the side chain, then chiroptical spectroscopy would become a powerful tool for determining the absolute configuration of the resulting enantiomers. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the atoms around the stereocenter, often with the aid of computational chemistry.

Derivatization and Analog Development Research

Synthesis of Piperidine (B6355638) Ring-Substituted Analogs

The synthesis of analogs with substituents on the piperidine ring of 4-(2-butoxyethyl)piperidine (B1616077) can be achieved through various established synthetic methodologies. These methods allow for the introduction of a wide range of functional groups at different positions on the heterocyclic ring, thereby enabling a systematic investigation of how such modifications influence the compound's properties.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions represent a powerful strategy for the functionalization of the piperidine ring. nih.govnih.gov For instance, the site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov This approach could be adapted to introduce substituents at the C2, C3, or C4 positions of a suitable 4-(2-butoxyethyl)piperidine precursor.

Another versatile method for creating substituted piperidines is through the hydrogenation of corresponding pyridine (B92270) derivatives. whiterose.ac.uk For example, a substituted pyridine bearing the 2-butoxyethyl group at the 4-position could be catalytically hydrogenated to yield the corresponding substituted piperidine. The stereochemistry of the resulting substituents can often be controlled by the choice of catalyst and reaction conditions.

The synthesis of 2-substituted and 3-substituted piperidine analogs has been extensively reviewed, providing a roadmap for potential synthetic routes. nih.govresearchgate.net For example, N-galactosylated 2-pyridones can undergo stereoselective nucleophilic addition at the 4-position, followed by the introduction of substituents at the 3-position. researchgate.net Such strategies could be explored for the synthesis of 3-substituted-4-(2-butoxyethyl)piperidine analogs.

A summary of potential substitution patterns on the piperidine ring is presented in Table 1.

| Substitution Position | Potential Substituents | Potential Synthetic Method |

| C2 | Aryl, Alkyl | Rhodium-catalyzed C-H insertion nih.gov |

| C3 | Aryl, Alkyl, Hydroxymethyl | Cyclopropanation followed by ring-opening nih.gov |

| N1 (Piperidine Nitrogen) | Benzyl, Benzoyl, Adamantanoyl | N-alkylation or N-acylation of the parent piperidine nih.gov |

Modification of the Butoxyethyl Side Chain

The butoxyethyl side chain at the 4-position of the piperidine ring offers several sites for chemical modification. These modifications can include altering the length of the alkyl chain, changing the ether linkage, or introducing new functional groups.

One potential modification is the cleavage of the butyl ether to yield the corresponding alcohol, 4-(2-hydroxyethyl)piperidine. This transformation can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), which are known to cleave ethers. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com The resulting primary alcohol serves as a versatile intermediate for further functionalization. sigmaaldrich.com For example, it can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified with a variety of reagents to introduce different functionalities. The synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate from its pyridine precursor highlights a pathway to a functionalized side chain coupled with ring substitution. prepchem.com

Chain extension of the side chain is another viable modification. Drawing parallels from the synthesis of piperazine (B1678402) derivatives, where a side chain can be elongated, similar strategies could be applied to 4-(2-butoxyethyl)piperidine. nih.govresearchgate.net For instance, conversion of the butoxy group to a suitable leaving group could be followed by nucleophilic substitution with a carbon nucleophile to extend the chain.

Table 2 outlines potential modifications to the butoxyethyl side chain and the resulting functional groups.

| Modification Strategy | Resulting Functional Group | Potential Reagents |

| Ether Cleavage | Hydroxyl (-OH) | HBr, HI wikipedia.orglibretexts.org |

| Oxidation of Resulting Alcohol | Aldehyde (-CHO) | Pyridinium chlorochromate (PCC) |

| Oxidation of Resulting Alcohol | Carboxylic Acid (-COOH) | Jones reagent (CrO₃/H₂SO₄) |

| Esterification of Resulting Alcohol | Ester (-OC(O)R) | Acyl chlorides, Carboxylic acids |

| Chain Extension | Longer Alkyl/Functionalized Chain | Grignard reagents, Cyanide |

Incorporation into Polymeric or Supramolecular Structures

The functional groups present in 4-(2-butoxyethyl)piperidine and its derivatives, namely the secondary amine of the piperidine ring and the ether oxygen of the side chain, can be utilized to incorporate the molecule into larger polymeric or supramolecular structures.

Piperidine-containing monomers can be synthesized and subsequently polymerized to create novel materials. researchcommons.orgresearchcommons.org For example, the nitrogen atom of 4-(2-butoxyethyl)piperidine could be functionalized with a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety. The resulting monomer could then be subjected to radical polymerization to yield a polymer with pendant 4-(2-butoxyethyl)piperidine units. The properties of the resulting polymer, such as its solubility and thermal stability, would be influenced by the nature of the polymeric backbone and the presence of the piperidine side chains. Research on piperidine functionalized monomers with varying alkyl spacer lengths provides a basis for designing such materials. researchgate.net

The piperidine nitrogen of 4-(2-butoxyethyl)piperidine can act as a hydrogen bond donor or acceptor, and it can also coordinate to metal centers. These non-covalent interactions can be exploited to construct well-defined supramolecular assemblies. For instance, in the presence of suitable metal ions, such as zinc(II), piperidine derivatives can form coordination complexes. rsc.org The geometry of these complexes would be dictated by the coordination preferences of the metal ion and the steric and electronic properties of the piperidine ligand. The butoxyethyl side chain could also influence the packing of these complexes in the solid state through van der Waals interactions.

Development of Conjugates and Probes for Chemical Biology Research (excluding in vivo or clinical application)

To investigate the interactions of 4-(2-butoxyethyl)piperidine-based compounds with biological macromolecules in vitro, it is often necessary to develop chemical probes and conjugates. These tools can be used in biochemical and cell-based assays to study binding events and elucidate mechanisms of action, without being applied in living organisms.

A common strategy for creating a chemical probe is to attach a fluorescent reporter molecule, or fluorophore. A fluorescent analog of 4-(2-butoxyethyl)piperidine could be synthesized by reacting the piperidine nitrogen with a fluorophore that has a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The synthesis of fluorescent probes for various biological targets is a well-established field. rsc.orgchemrxiv.org For example, piperidin-4-one has been used as a scaffold for a fluorescent chemosensor. nih.gov Similarly, a fluorescent dye could be conjugated to the 4-(2-butoxyethyl)piperidine core to create a tool for in vitro binding assays, such as fluorescence polarization or fluorescence resonance energy transfer (FRET) studies. The development of a piperazinyl-NBD-based fluorescent probe demonstrates the feasibility of attaching fluorophores to similar heterocyclic scaffolds. rsc.org

For pull-down experiments and affinity chromatography, the 4-(2-butoxyethyl)piperidine molecule can be conjugated to a solid support or an affinity tag, such as biotin (B1667282). Biotinylation of the piperidine nitrogen would create a probe that can be used to isolate binding partners from a complex mixture. The strong interaction between biotin and streptavidin allows for the efficient capture of the probe-target complex on a streptavidin-coated solid support.

For use in quantitative binding assays, a radiolabeled version of 4-(2-butoxyethyl)piperidine could be synthesized. This would typically involve the introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. Alternatively, a derivative could be prepared for labeling with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), for use in in vitro autoradiography experiments. The synthesis of ¹⁸F-labeled piperazine derivatives for bioorthogonal labeling serves as a precedent for such an approach. nih.gov

Table 3 provides a summary of potential conjugates and probes that could be developed from 4-(2-butoxyethyl)piperidine for chemical biology research.

| Probe/Conjugate Type | Reporter/Tag | Potential Application (in vitro) |

| Fluorescent Probe | Fluorescein, Rhodamine, NBD | Fluorescence polarization, FRET, microscopy |

| Affinity Probe | Biotin | Pull-down assays, affinity chromatography |

| Radiolabeled Analog | ³H, ¹⁴C, ¹⁸F | Radioligand binding assays, autoradiography |

Limited Publicly Available Research on 4-(2-Butoxyethyl)piperidine hydrochloride in Advanced Chemical Research

Despite a comprehensive search of scientific literature and databases, there is a notable scarcity of publicly available research specifically detailing the applications of this compound in advanced, non-biological chemical research. The requested detailed analysis of its role as a synthetic intermediate, its use in materials science, analytical method development, catalyst or ligand design, and methodological studies in organic synthesis could not be substantiated with specific findings, as such research appears to be limited or not widely published.

The piperidine scaffold is a well-known and versatile building block in organic chemistry and medicinal chemistry. nih.govijnrd.org Piperidine derivatives are frequently employed in the synthesis of complex molecules and functional materials. ijnrd.orgajchem-a.com They can also serve as catalysts or ligands in various chemical transformations. biosynce.comnih.gov However, the specific applications and research findings for the this compound derivative, as outlined in the user's request, are not substantially documented in the accessible scientific literature.

General methodologies for the synthesis of substituted piperidines are well-established, often involving the reduction of corresponding pyridine precursors or through various cyclization strategies. nih.gov The functionalization of the piperidine ring is a key area of research for tuning the properties of these molecules for specific applications. nih.gov

While it can be hypothesized that this compound could potentially serve as a synthetic intermediate, a polymer modifier due to its flexible butoxyethyl chain, or as a ligand in catalysis, there is no direct evidence or detailed studies available to support these specific functions. Similarly, its application as a standard in analytical methods or its use in methodological studies for organic synthesis is not documented.

Due to the lack of specific research data, the creation of detailed sections and data tables as requested is not feasible at this time. The scientific community has extensively explored the chemistry of piperidines, but it appears that the specific derivative, this compound, has not been a focus of published research in the specified areas of advanced chemical research.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and drug discovery by shifting the paradigm from traditional, hypothesis-driven methods to more rational, data-centric approaches. mdpi.com For compounds like 4-(2-Butoxyethyl)piperidine (B1616077) hydrochloride, these computational tools offer powerful capabilities for designing novel analogs, predicting their properties, and optimizing synthetic pathways.

Generative AI algorithms, in particular, can explore vast chemical spaces to design new molecules with desired therapeutic profiles. mdpi.com Platforms such as Chemistry42 have demonstrated the ability to generate novel, validated molecular structures by integrating AI with computational and medicinal chemistry methodologies. nih.gov Such systems could be trained on datasets containing known piperidine (B6355638) derivatives to generate new molecules based on the 4-(2-Butoxyethyl)piperidine scaffold, optimized for specific biological targets or improved pharmacokinetic properties. nih.goveurekalert.org

ML models can be employed to predict a range of crucial properties for these newly designed compounds, including bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comnih.gov By analyzing complex datasets and identifying hidden patterns, these algorithms can significantly reduce the time and cost associated with screening potential drug candidates. mdpi.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, making the discovery pipeline more efficient. The first drug discovered and designed using generative AI has already entered Phase II clinical trials, highlighting the real-world impact of this technology. eurekalert.orginsilico.com

Table 1: Potential Applications of AI/ML in the Development of 4-(2-Butoxyethyl)piperidine Hydrochloride Analogs

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| De Novo Design | Generative models (e.g., RNNs, GANs) create novel molecular structures with user-defined properties. nih.govnih.gov | Rapid generation of diverse libraries of piperidine analogs with potentially improved efficacy and safety. |

| Property Prediction | ML algorithms predict biological activity, ADMET properties, and potential toxicity of virtual compounds. mdpi.com | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested experimentally. |

| Synthesis Planning | AI tools analyze known reactions to propose efficient and viable synthetic routes for novel target molecules. | Optimization of the synthesis of complex derivatives, potentially lowering costs and improving yields. |

| Target Identification | AI platforms analyze biological and clinical data to identify and validate novel biological targets for new drug candidates. nih.gov | Discovery of new therapeutic applications for derivatives of the 4-(2-Butoxyethyl)piperidine scaffold. |

Sustainable Chemistry Initiatives

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. mdpi.compfizer.com These initiatives focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itpfizer.com The synthesis of this compound and its future derivatives represents a key area where sustainable practices can be implemented.

Key areas of focus for greening the synthesis of piperidine-based compounds include:

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign alternatives such as ethanol, water, or supercritical carbon dioxide (scCO₂). mdpi.com These solvents reduce pollution and health hazards associated with chemical production.

Catalysis: Utilizing highly efficient and selective catalysts, including biocatalysts (enzymes) or earth-abundant metals like nickel, to replace stoichiometric reagents. pfizer.com This approach minimizes waste and often allows reactions to proceed under milder conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. unibo.it

Continuous Flow Manufacturing: Shifting from batch processing to continuous flow systems can improve safety, efficiency, and consistency while reducing solvent usage and waste generation. mdpi.compfizer.com

By integrating these principles, the entire lifecycle of pharmaceuticals, from design and manufacturing to disposal, can be made more sustainable. mdpi.com The application of green chemistry not only addresses environmental concerns but also often leads to more efficient and cost-effective production processes. pharmtech.com

Table 2: Comparison of Traditional vs. Green Chemistry Approaches in Synthesis

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often relies on hazardous or chlorinated solvents (e.g., methylene (B1212753) chloride). pharmtech.com | Prioritizes renewable and non-toxic solvents (e.g., ethanol, glycerol, ethyl lactate). mdpi.com |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of safer, more efficient reagents (e.g., biocatalysts, earth-abundant metals). pfizer.com |

| Energy Use | High energy consumption due to harsh reaction conditions (high temperatures/pressures). | Optimization of processes to run at ambient temperature and pressure, reducing energy demand. |

| Waste Generation | Can produce significant amounts of waste (low atom economy). | Designed for high atom economy, minimizing byproducts and waste streams. unibo.it |

Multicomponent Reaction Development

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single step to form a product that contains the essential parts of all initial reactants. beilstein-journals.org This "one-pot" approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.orgnih.gov MCRs are particularly well-suited for synthesizing heterocyclic scaffolds like piperidines.

The development of novel MCRs could provide a highly efficient pathway to synthesize derivatives of this compound. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for creating complex molecular scaffolds from simple building blocks. beilstein-journals.orgmdpi.com A hypothetical MCR strategy could involve reacting a piperidone precursor, an amine, a carbonyl compound, and an isocyanide to rapidly assemble a diverse range of substituted piperidines. This approach allows for significant variation in the final product by simply changing any of the initial components, making it an ideal strategy for generating libraries for high-throughput screening.

The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing purification processes, and often lowering solvent and energy consumption compared to traditional multi-step syntheses. beilstein-journals.org

Exploration of Novel Chemical Transformations

The structural core of this compound serves as a template for further chemical exploration through novel synthetic transformations. Modern organic chemistry offers a toolkit of advanced reactions that can modify this scaffold in ways that were previously challenging or impossible, enabling the creation of unique analogs with fine-tuned properties.

One promising area is late-stage functionalization , which involves the direct modification of complex molecules at a late point in their synthetic sequence. Techniques like C-H activation allow for the selective introduction of new functional groups onto the piperidine ring or the butoxyethyl side chain, bypassing the need for lengthy de novo synthesis. This strategy is highly efficient for rapidly creating a portfolio of related compounds for structure-activity relationship (SAR) studies.

Furthermore, innovative methods for forming key structural motifs are being developed. For example, research into related piperidine scaffolds has utilized conjugate addition reactions to construct the core ring system. researchgate.net Similarly, photoredox catalysis and electrochemistry are emerging as powerful methods for forging new bonds under exceptionally mild conditions, opening up new avenues for chemical transformations that are incompatible with traditional methods. The application of these cutting-edge synthetic techniques will be crucial for unlocking the full potential of the 4-(2-Butoxyethyl)piperidine scaffold in future research.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 1.2–1.5 (m, butoxy CH₂), δ 3.4 (t, OCH₂) | |

| FT-IR | 1100 cm⁻¹ (C-O-C), 1640 cm⁻¹ (C-N stretch) |

Q. Table 2. Stability Study Design

| Condition | Parameters | Duration |

|---|---|---|

| Thermal | 60°C, dry environment | 28 days |

| Photolytic | UV light (320–400 nm) | 14 days |

| Oxidative | 3% H₂O₂, room temperature | 7 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.